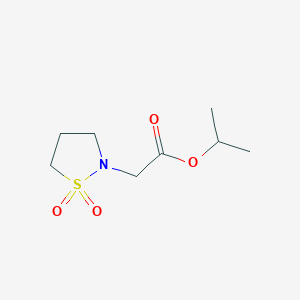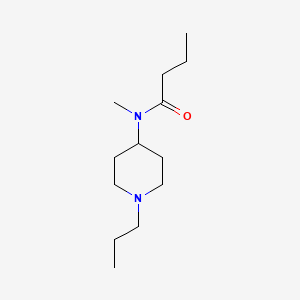![molecular formula C12H17ClN2O B7587400 2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7587400.png)
2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide, also known as 4-CPM, is a novel compound that has gained attention in the scientific community for its potential applications in various fields. This compound belongs to the class of amides and has a molecular weight of 270.78 g/mol.
Wissenschaftliche Forschungsanwendungen
2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential as an antidepressant and anxiolytic agent. In addition, 2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide has been studied for its potential as a diagnostic tool for various diseases.
Wirkmechanismus
The mechanism of action of 2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide is not fully understood. However, it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX-2, 2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to have anxiolytic and antidepressant effects. In addition, 2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide has been shown to have a low toxicity profile and does not produce any significant adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide is its low toxicity profile, which makes it a safe compound for use in lab experiments. It is also relatively easy to synthesize and has a high purity. However, one of the limitations of 2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide. One area of interest is its potential as a diagnostic tool for various diseases. Another area of interest is its potential as an antidepressant and anxiolytic agent. Additionally, further research is needed to fully understand the mechanism of action of 2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide and its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of 2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide involves the reaction of 4-chlorobenzylamine with 2-dimethylpropanoyl chloride in the presence of a base catalyst. The reaction proceeds through an amide bond formation mechanism and yields 2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide as a white solid with a purity of 98%. This synthesis method has been optimized to improve the yield and purity of the compound.
Eigenschaften
IUPAC Name |
2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-12(2,14)11(16)15(3)8-9-4-6-10(13)7-5-9/h4-7H,8,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHONEMIJQJCOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N(C)CC1=CC=C(C=C1)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]-2-methylpropanoic acid](/img/structure/B7587322.png)

![2-Methyl-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-amine](/img/structure/B7587331.png)
![[2-(1-adamantylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7587337.png)
![2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide](/img/structure/B7587347.png)
![2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile](/img/structure/B7587352.png)


![1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide](/img/structure/B7587380.png)



![4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfamoyl]benzoic acid](/img/structure/B7587413.png)
